molecular formula C12H10FN B1608286 2-(4-Fluorophenyl)-5-methylpyridine CAS No. 85237-65-6

2-(4-Fluorophenyl)-5-methylpyridine

Cat. No.: B1608286
CAS No.: 85237-65-6
M. Wt: 187.21 g/mol
InChI Key: WSVYYUKIXFSDTE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a fluorophenyl group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methylpyridine typically involves the reaction of 4-fluorobenzaldehyde with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reactions using bromine or chlorination agents are typical.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methylpyridine is a chemical compound with a molecular formula of C12H10FNC_{12}H_{10}FN and a molecular weight of approximately 187.21 g/mol. It consists of a pyridine ring with a fluorophenyl group at the 2-position and a methyl group at the 5-position. The presence of fluorine enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry.

Synthesis of this compound

The primary synthesis method for this compound involves cross-coupling reactions, particularly the Suzuki coupling method. A common route includes the reaction of 2-bromo-5-methylpyridine with 4-fluorobenzeneboronic acid in the presence of palladium catalysts and sodium carbonate under an inert atmosphere. The reaction conditions generally require heating to around 70°C for optimal yield, which can reach up to 91.5%. The process yields a white solid after solvent evaporation and purification steps.

Research and Studies

Studies on the interactions of this compound with various biological targets are ongoing. Its structural characteristics suggest potential interactions with PPAR receptors, which could be explored further to understand its role in metabolic regulation and therapeutic applications.

Structural Analogs and Their Applications

Compound NameStructural FeaturesUnique Aspects
This compoundFluorine-substituted at para positionHigh lipophilicity and potential PPAR activity
2-(2,4-Difluorophenyl)-5-methylpyridineTwo fluorine substituents on phenyl ringIncreased electronegativity affecting reactivity
3-(4-Fluorophenyl)-6-methylpyridineFluorine at para position; methyl at different positionDifferent biological activity profile
2-(4-Chlorophenyl)-5-methylpyridineChlorine instead of fluorineComparison of halogen effects on activity

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyridine ring contributes to its overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)pyridine: Lacks the methyl group at the 5-position.

    2-(4-Chlorophenyl)-5-methylpyridine: Substitutes the fluorine atom with chlorine.

    2-(4-Fluorophenyl)-3-methylpyridine: Methyl group is at the 3-position instead of the 5-position.

Uniqueness

2-(4-Fluorophenyl)-5-methylpyridine is unique due to the specific positioning of the fluorophenyl and methyl groups, which influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

2-(4-Fluorophenyl)-5-methylpyridine (commonly referred to as p-F(Me)ppy) is an organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a fluorophenyl group at the 2-position and a methyl group at the 5-position. The presence of the fluorine atom enhances its electron-withdrawing properties, which may influence its reactivity and interactions with biological targets. The compound's molecular formula is C12H10FNC_{12}H_{10}FN, with a molecular weight of 201.22 g/mol .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the areas of anticancer and antimicrobial properties. The fluorinated arylpyridines have been studied for their potential as therapeutic agents against various diseases.

Anticancer Activity

A study highlighted the synthesis of novel derivatives of pyridine-based compounds, including this compound, which were evaluated for their anticancer activity against L1210 mouse leukemia cells. The results demonstrated potent inhibition of cell proliferation, with IC50 values in the nanomolar range, indicating strong growth-inhibitory effects .

Table 1: Anticancer Activity of Pyridine Derivatives

Compound NameIC50 (nM)Mechanism of Action
This compound<10Inhibition of DNA synthesis
4-Fluorophenylacetic acid<20Induction of apoptosis
N-(4-Fluorophenyl)pyridine-2-carbothioamide<15Metal complex formation enhancing cytotoxicity

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For instance, metal complexes derived from N-(4-Fluorophenyl)pyridine-2-carbothioamide were shown to exhibit enhanced antibacterial activity compared to their parent ligands. This suggests that modifications in coordination can significantly affect biological efficacy .

Case Studies and Research Findings

  • Synthesis and Evaluation : A versatile synthesis method for pyridinylimidazole-type compounds was established, leading to improved yields and biological activity. The synthesized compounds were tested for their ability to inhibit p38α MAP kinase, with some derivatives showing over a 110-fold increase in inhibition compared to earlier analogs .
  • Fluorination Effects : Research has shown that fluorination is a strategic modification that can enhance the bioavailability and efficacy of drug molecules. For example, the introduction of fluorine in certain imidazo[4,5-b]pyridine derivatives led to improved pharmacokinetic profiles and increased potency against Trypanosoma brucei, a causative agent of sleeping sickness .
  • Metal Complexes : Studies on metal complexes formed with this compound derivatives indicated that these complexes exhibited significant anticancer activity through mechanisms involving metal coordination enhancing cellular uptake and inducing apoptosis in cancer cells .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVYYUKIXFSDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234448
Record name 2-(4-Fluorophenyl)-5-methylpyridine
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Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85237-65-6
Record name 2-(4-Fluorophenyl)-5-methylpyridine
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Record name 2-(4-Fluorophenyl)-5-methylpyridine
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Record name 2-(4-Fluorophenyl)-5-methylpyridine
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Record name 2-(4-fluorophenyl)-5-methylpyridine
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Record name 2-(4-Fluorophenyl)-5-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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